cis-2-Octene
Overview
Description
cis-2-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-carbon double bond. This compound exists in two geometric isomers: (E)-2-Octene and (Z)-2-Octene trans-2-Octene This compound . These isomers differ in the spatial arrangement of the substituents around the double bond .
Mechanism of Action
Target of Action
Oct-2-ene, also known as 2-Octene, is a chemical compound with the formula C8H16 . It is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond Alkenes like oct-2-ene generally undergo reactions at the site of the double bond, making it a key target in chemical reactions .
Mode of Action
The mode of action of Oct-2-ene is primarily through its double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles, leading to various types of reactions such as addition, oxidation, and polymerization . The exact interaction of Oct-2-ene with its targets would depend on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
Alkenes like oct-2-ene are often used in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . Therefore, Oct-2-ene could potentially influence various biochemical pathways depending on its specific applications.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
The molecular and cellular effects of Oct-2-ene’s action would depend on its specific applications and the conditions under which it is used. As an alkene, Oct-2-ene can participate in a variety of chemical reactions, leading to the formation of different products . These products could potentially have various biological effects.
Biochemical Analysis
Biochemical Properties
The compound Oct-2-ene is a versatile fluorophore widely used in Förster resonance energy transfer (FRET) spectroscopy studies due to its remarkable sensitivity, enabling precise donor–acceptor distance measurements, even for short peptides .
Cellular Effects
Its role as a fluorophore in FRET spectroscopy suggests that it could potentially influence cell function by enabling the measurement of distances between biomolecules, thereby providing insights into cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Oct-2-ene exerts its effects primarily through its role as a fluorophore in FRET spectroscopy. This involves binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression by allowing for precise measurements of distances between biomolecules .
Temporal Effects in Laboratory Settings
Its stability as a fluorophore suggests that it may have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 2-Octanol: One common method for preparing cis-2-Octene is the dehydrohalogenation of 2-octanol.
Dehydration of 2-Octanol: Another method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Octene can undergo oxidation reactions to form various products.
Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Addition: Bromine (Br2), chlorine (Cl2), hydrogen chloride (HCl), hydrogen bromide (HBr)
Major Products Formed:
Oxidation: Diols, aldehydes, ketones
Reduction: Octane
Addition: Dihalides, alkyl halides
Scientific Research Applications
Chemistry: : cis-2-Octene is used as a starting material in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: : In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems .
Medicine: : While this compound itself may not have direct medicinal applications, its derivatives and reaction products can be used in the development of pharmaceuticals .
Industry: : this compound is used in the production of plasticizers, lubricants, and surfactants. It is also used as an intermediate in the synthesis of other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
1-Octene: An isomer of cis-2-Octene with the double bond at the first carbon position.
3-Octene: An isomer with the double bond at the third carbon position.
Cyclooctene: A cyclic alkene with eight carbon atoms and one double bond.
Uniqueness of this compound
Geometric Isomerism: this compound exhibits geometric isomerism, with (E)- and (Z)-isomers having different physical and chemical properties.
Properties
IUPAC Name |
oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059407 | |
Record name | 2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 2-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8528 | |
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CAS No. |
111-67-1 | |
Record name | 2-Octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of bicyclo[2.2.2]oct-2-ene?
A1: The molecular formula of bicyclo[2.2.2]oct-2-ene is C8H12.
Q2: How does bridgehead substitution impact the fluorescence quenching of 2,3-diazabicyclo[2.2.2]oct-2-enes?
A2: Research has shown that bridgehead dichloro-substitution in 1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene (3) leads to more efficient fluorescence quenching in solvents containing C-H bonds compared to the unsubstituted parent compound (1) and the bridgehead-dialkylated analogue (2). [] This is attributed to the increased excitation energy and lower excited-state nucleophilicity of the dichloro-substituted derivative. []
Q3: What is significant about the NMR spectra of the bicyclo[2.2.2]oct-2-ene radical cation?
A3: The ESR spectra of the bicyclo[2.2.2]oct-2-ene radical cation (1.+) reveal a twisted conformation at the double bond. This is evident from the two distinct types of gamma-exo hydrogens observed, indicating a deviation from the expected C2v symmetry of an untwisted structure. []
Q4: How does the bicyclo[2.2.2]octane ring system affect the properties of copolyesters?
A4: Incorporating the bicyclo[2.2.2]octane ring system into copolyesters generally leads to higher melting temperatures. [] To achieve thermotropic behavior at lower temperatures, strategies like incorporating flexible spacers (sebacoyl units, ethylene glycol, 1,4-butanediol) or the less symmetrical bicyclo[2.2.2]oct-2-ene ring have been explored. []
Q5: What is the major product of the reaction between 2H,3H-hexafluorocyclohexa-1,3-diene and ethylene?
A5: 2H,3H-Hexafluorocyclohexa-1,3-diene undergoes a 1,4-addition reaction with ethylene to yield 1,4,5,5,6,6-hexafluorobicyclo[2.2.2]oct-2-ene as the major product. []
Q6: Can you describe a synthetic route to bicyclo[3.2.1]oct-2-ene derivatives?
A6: Bicyclo[3.2.1]oct-2-enes can be efficiently synthesized through a gold-catalyzed cycloisomerization of 1,6-enynes. This atom-economical method utilizes IPrAuNTf2 as a catalyst and allows the incorporation of various functional groups into the bicyclic structure. []
Q7: How does the configuration of the Fe(CO)3 group influence the reactivity of 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes?
A7: The stereochemistry of the Fe(CO)3 group in 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes significantly affects their behavior in base-catalyzed H/D exchange reactions. The presence of an endo-Fe(CO)3 group hinders the exchange of the Hendo at C(3), providing a means to determine the iron configuration in these systems. []
Q8: What interesting rearrangement is observed in the thermal decomposition of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives?
A8: Thermolysis of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives leads to a unique rearrangement resulting in the formation of a pyrrole derivative. This complex transformation involves denitrogenation, a self-redox reaction, dehydration, and a 1,3-migration of the nitrogen atom at the 7-position. []
Q9: How does the presence of hexamethylphosphoric triamide (HMPA) affect the conjugate addition of octenyl sulfides to γ-crotonolactone?
A9: The addition of HMPA to the reaction of lithiated octenyl sulfides with γ-crotonolactone significantly enhances the formation of allylic sulfides (via reaction at C1 of the octenyl carbanion) at the expense of vinylic sulfides (via reaction at C3). [] This suggests that HMPA influences the regioselectivity of the reaction, potentially through frontier molecular orbital effects. []
Q10: What is unique about the reactivity of 1,6-bis(trimethylsilyl)hexa-3-ene-1,5-diynes with boranes?
A10: These diynes exhibit interesting reactivity with various boranes. For example, they undergo 1,1-organoboration with 1-boraadamantane, leading to the formation of compounds containing the 4-methylene-3-borahomoadamantane unit, a structural motif characterized by X-ray crystallography. []
Q11: What computational methods have been employed to study the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-enes?
A11: Density functional theory (DFT) using the UB3LYP/6-31G(d) level of theory, as well as high-level CASPT2 calculations, have been used to elucidate the mechanisms of thermal deazetization in 2,3-diazabicyclo[2.2.2]oct-2-enes. [] These studies provide valuable insights into the influence of substituents and ring strain on reaction pathways and energetics.
Q12: How have computational studies contributed to understanding the isomerization of the 4-vinylcyclohexene radical cation?
A12: Mass spectrometry studies, supported by computational calculations, have demonstrated that the 4-vinylcyclohexene radical cation (1.+) isomerizes to the more stable bicyclo[3.2.1]oct-2-ene ion (3.+). [] This rearrangement is proposed to occur through a multi-step mechanism involving ring opening and closure.
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